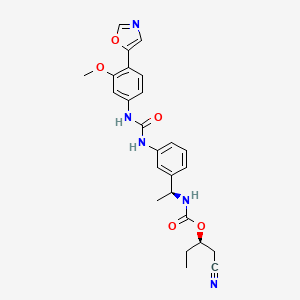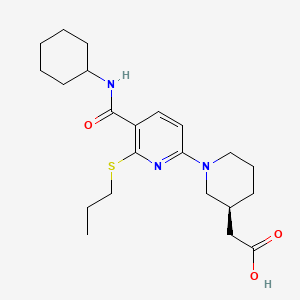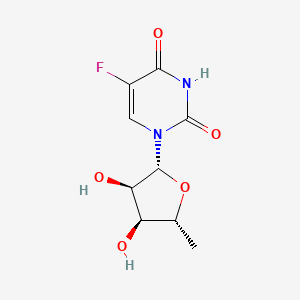
ルカンソン
概要
説明
ルカンソンは、主に抗住血吸虫剤として使用されてきたチオキサンテン-9-オン誘導体です。 ルカンソンは、寄生虫の体内において活性型であるヒカンソンに代謝されるプロドラッグであり、アセチルコリン受容体に結合することで寄生虫の運動亢進および生殖機能の阻害をもたらします 。 ルカンソンは、がん治療における放射線増感剤としての可能性も検討されています .
製法
ルカンソンの合成は、2-(ジエチルアミノ)エチルアミンと4-メチルチオキサンテン-9-オンの反応によって行われます。 この反応は通常、エタノールやメタノールなどの適切な溶媒の存在下、還流条件下で行われます 。 工業的な生産方法では、触媒の使用や制御された温度設定など、収率と純度を最大化する反応条件の最適化が含まれる場合があります。
科学的研究の応用
ルカンソンは、さまざまな分野におけるその応用について広く研究されてきました。
作用機序
ルカンソンは、いくつかのメカニズムを通じてその効果を発揮します。
DNAインターカレーション: ルカンソンはDNAにインターカレーションし、核酸生合成を阻害し、トポイソメラーゼなどの酵素を阻害します.
DNA修復の阻害: ルカンソンは、APエンドヌクレアーゼやトポイソメラーゼIIなどの酵素を標的とすることで、腫瘍細胞における放射線照射後のDNA修復を阻害します.
オートファジーの阻害: ルカンソンはリソソーム機能を阻害し、がん細胞におけるオートファジーの阻害とアポトーシスの誘導につながります.
類似の化合物との比較
ルカンソンは、ヒカンソンやアクチノマイシンDなどの他のチオキサンテン-9-オン誘導体と類似しています。ルカンソンは、これらの化合物とは異なる独自の特性を持っています。
生化学分析
Biochemical Properties
Lucanthone interacts with several enzymes and proteins. It inhibits the endonuclease activity of Apurinic Endonuclease-1 (APE1), a key enzyme involved in DNA repair, without affecting its redox activity . Lucanthone also inhibits topoisomerase II, another enzyme crucial for DNA replication .
Cellular Effects
Lucanthone has significant effects on various types of cells and cellular processes. It acts preferentially on cycling cells, making it particularly effective against cancer cells . Lucanthone also crosses the blood-brain barrier efficiently, which is beneficial for the treatment of brain tumors .
Molecular Mechanism
Lucanthone exerts its effects at the molecular level through several mechanisms. It inhibits post-radiation DNA repair in tumor cells . This inhibition is likely due to lucanthone’s ability to inhibit APE1 and topoisomerase II . Lucanthone also intercalates into DNA, disrupting its structure and function .
Temporal Effects in Laboratory Settings
Over time, lucanthone’s effects on cellular function have been observed in both in vitro and in vivo studies. For instance, lucanthone-induced degradation was drastically reduced in the presence of short and long-lived free radical scavengers, suggesting that the mechanism of APE1 breakdown may involve free radical-induced peptide bond cleavage .
Transport and Distribution
Lucanthone is orally available, indicating that it can be absorbed and distributed within the body
Subcellular Localization
Given its ability to intercalate into DNA and inhibit enzymes like APE1 and topoisomerase II, it is likely that Lucanthone localizes to the nucleus where these molecules are found .
準備方法
The synthesis of lucanthone involves the reaction of 2-(diethylamino)ethylamine with 4-methylthioxanthen-9-one. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.
化学反応の分析
ルカンソンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ルカンソンは、酸化されてヒカンソンなどのさまざまな代謝物を生成できます。
還元: 還元反応はチオキサンテン-9-オン構造を改変し、生物活性を変化させる可能性があります。
置換: 置換反応は、ルカンソン分子に異なる官能基を導入し、その効果を高めたり、毒性を低下させたりする可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
Lucanthone is similar to other thioxanthenone derivatives such as hycanthone and actinomycin D. it has unique properties that distinguish it from these compounds:
Hycanthone: While both lucanthone and hycanthone are used as antischistosomal agents, lucanthone is a prodrug that is metabolized into hycanthone.
Actinomycin D: Lucanthone shares structural similarities with actinomycin D but lacks the hematological and gastrointestinal toxicity associated with actinomycin D at clinically tolerated doses.
Other similar compounds include quinolizidine-derived lucanthone analogues, which have shown potent antileishmanial activity .
特性
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQPGGIHOFZRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023230 | |
| Record name | Lucanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lucanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.15e-03 g/L | |
| Record name | Lucanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Recent data suggests that lucanthone inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells. | |
| Record name | Lucanthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479-50-5 | |
| Record name | Lucanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucanthone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucanthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lucanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lucanthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUCANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC6D57000M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lucanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)



![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)
